molecular formula C9H15NO3 B2922617 Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate CAS No. 1001390-56-2

Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate

Cat. No.: B2922617
CAS No.: 1001390-56-2
M. Wt: 185.223
InChI Key: HBRMNPXGFMAHRX-UHFFFAOYSA-N
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Description

Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate (CAS 1001390-56-2) is a high-purity pyrrolidine derivative supplied for advanced research and development. This compound features a pyrrolidone core, a significant scaffold in medicinal chemistry known for its diverse biological activities . With a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol, it serves as a valuable building block for synthesizing novel heterocyclic compounds . The 5-oxopyrrolidine structure is a key motif in the development of new pharmaceutical agents. Research into analogous 5-oxopyrrolidine derivatives has demonstrated promising antibacterial properties against various Gram-positive and Gram-negative pathogens, including Staphylococcus aureus and Escherichia coli . These derivatives have shown potential in disrupting bacterial biofilms, indicating the value of this chemical class in exploring new antibacterial therapies . As such, this ester is a critical intermediate for chemists working in antibacterial discovery, heterocyclic chemistry, and drug design. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety data sheets should be consulted before handling. Researchers can request additional structural and analytical data, including NMR predictions, to support their work .

Properties

IUPAC Name

methyl 5-oxo-1-propan-2-ylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(2)10-7(9(12)13-3)4-5-8(10)11/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRMNPXGFMAHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(CCC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate typically involves the reaction of proline derivatives with isopropyl groups under specific conditions. . The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methyl 5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues with Varying N-Substituents

The substituent on the nitrogen atom significantly influences the physicochemical and biological properties of pyrrolidine derivatives. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) N-Substituent Key Structural Features Reference
Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate C₉H₁₅NO₃ ~185.2 Propan-2-yl Enhanced lipophilicity
Methyl 5-oxopyrrolidine-2-carboxylate C₆H₉NO₃ 143.14 None (H) Base structure for derivatization
Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylate C₁₂H₁₄N₂O₃ ~242.3 Pyridin-3-ylmethyl Aromaticity, potential H-bonding capability
Methyl 1-(4-bromobenzyl)-5-oxopyrrolidine-2-carboxylate C₁₃H₁₄BrNO₃ ~328.2 4-Bromobenzyl Halogenation for cross-coupling reactions
Methyl (2R)-5-oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate C₈H₉NO₃ 167.16 Prop-2-yn-1-yl Triple bond for click chemistry

Key Observations :

  • Propan-2-yl substituent : Increases steric bulk and hydrophobicity, favoring interactions with lipophilic environments .
  • Halogenated substituents (e.g., 4-bromobenzyl) : Enable further functionalization via Suzuki or Ullmann coupling .

Comparative Physicochemical Properties

Property Target Compound (Propan-2-yl) Pyridinylmethyl Analog Base Compound (No Substituent)
Molecular Weight 185.2 242.3 143.14
LogP (Predicted) ~1.2 ~0.5 ~0.1
Water Solubility Low Moderate High
Melting Point Not reported 84% purity (oil) Not reported

The isopropyl-substituted compound exhibits higher lipophilicity (LogP ~1.2) compared to the polar pyridinylmethyl analog (LogP ~0.5) and the unsubstituted base compound (LogP ~0.1). This trend correlates with reduced water solubility, making the target compound more suitable for lipid-rich environments .

Spectroscopic and Analytical Data Comparison

Infrared Spectroscopy (IR) :

  • Target Compound : Expected C=O stretches for the ester (~1720 cm⁻¹) and ketone (~1700 cm⁻¹).
  • Pyridinylmethyl Analog : Reported C=O stretches at 1700 cm⁻¹ (ester) and 1689 cm⁻¹ (ketone).

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR :
    • Isopropyl group: Doublet of septets at δ 1.2–1.4 ppm (CH₃) and δ 2.5–3.0 ppm (CH).
    • Ester methyl: Singlet at δ 3.7 ppm (OCH₃).
  • Pyridinylmethyl Analog : Aromatic protons at δ 7.3–8.5 ppm (pyridine ring).

Mass Spectrometry (MS) :

  • Target Compound : Molecular ion peak at m/z 185.2 (M⁺).
  • Base Compound : Reported m/z 143.14 (M⁺).

Biological Activity

Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate, also known by its CAS number 1001390-56-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Molecular Formula: C₉H₁₅NO₃
Molecular Weight: 185.22 g/mol
Structure: The compound features a pyrrolidine ring with a ketone and a carboxylate group, which are critical for its biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods. A common synthetic route involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures. This method is noted for its efficiency and high yield, making it suitable for both laboratory and industrial applications .

Anticancer Activity

Recent studies have investigated the anticancer properties of 5-oxopyrrolidine derivatives, including this compound. In vitro assays using A549 human lung adenocarcinoma cells revealed that certain derivatives exhibited significant cytotoxicity, with varying degrees of effectiveness compared to standard chemotherapeutic agents like cisplatin . The following table summarizes the anticancer activity findings:

CompoundIC₅₀ (µM)Cell LineComparison DrugViability (%)
This compound78A549Cisplatin86
Compound A (similar structure)66A549Cisplatin66
Compound B (different substituent)>100HSAEC1-KT (non-cancerous)->90

The results indicate that while some derivatives show promise, others may not significantly outperform existing treatments.

Antimicrobial Activity

In addition to anticancer properties, this compound has been assessed for antimicrobial activity against multidrug-resistant strains of bacteria. Notably, certain derivatives demonstrated selective activity against Staphylococcus aureus strains resistant to common antibiotics . The following table details the antimicrobial efficacy:

CompoundMIC (µg/mL)Bacterial Strain
This compound>64MRSA (Methicillin-resistant Staphylococcus aureus)
Compound C (related structure)<16Multidrug-resistant S. aureus
Compound D (control)<8Sensitive S. aureus

The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. This may include inhibition or activation of enzymes involved in critical biochemical pathways. For instance, its structure allows it to potentially interfere with metabolic processes in cancer cells or bacterial pathogens, leading to reduced cell viability .

Study on Anticancer Properties

A study conducted on various 5-oxopyrrolidine derivatives highlighted the structure-dependent nature of their anticancer activity. Compounds were tested at a concentration of 100 µM over a period of 24 hours against both cancerous (A549) and non-cancerous (HSAEC1-KT) cell lines. The results indicated that while some compounds were effective against cancer cells, they also exhibited cytotoxic effects on non-cancerous cells, raising concerns about selectivity .

Research on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of similar compounds against drug-resistant bacteria. The study found that certain derivatives had potent activity against strains resistant to conventional treatments, suggesting potential for development as novel antibacterial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclization or alkylation reactions. For example, alkylation of lactam intermediates with isopropyl halides or gold-catalyzed reactions can introduce the isopropyl group at the pyrrolidine nitrogen . Cyclization strategies using pyroglutamate derivatives (e.g., methyl pyroglutamate) as starting materials are also reported, followed by functionalization at the 1-position . Purification often involves recrystallization or column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures).

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) are common for related pyrrolidine derivatives, with cell parameters a ≈ 10.17 Å, b ≈ 10.42 Å, c ≈ 15.17 Å, and angles α, β, γ ≈ 90–107° .
  • NMR spectroscopy : Key signals include δ ~1.2–1.5 ppm (isopropyl CH3), δ ~3.7 ppm (ester OCH3), and δ ~4.2–5.0 ppm (pyrrolidine CH groups) .
  • HRMS : Validates molecular weight (e.g., m/z 143.14 for the base structure) and isotopic patterns .

Advanced Research Questions

Q. What role does the isopropyl substituent play in modulating diastereoselectivity during synthesis?

  • Methodological Answer : The bulky isopropyl group at N1 induces steric effects that influence transition-state geometries. For example, in diastereoselective alkylation reactions, the isopropyl group can favor cis or trans configurations at adjacent chiral centers by restricting rotational freedom . Computational modeling (e.g., DFT calculations) and NOESY NMR are used to analyze steric interactions and confirm stereochemical outcomes .

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